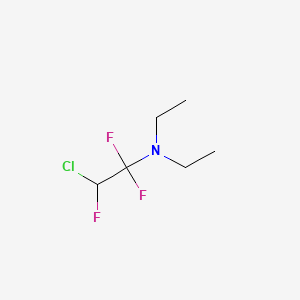

(2-Chloro-1,1,2-trifluoroethyl)diethylamine

Description

Historical Development and Discovery

The historical development of (2-Chloro-1,1,2-trifluoroethyl)diethylamine traces back to 1957, when Yarovenko and colleagues first reported this fluoroalkyl amino reagent. This groundbreaking work represented the inaugural development of a fluoroalkyl amino reagent specifically designed for deoxyfluorination of alcohols, establishing the foundation for an entire class of synthetic tools that would subsequently transform organofluorine chemistry. The original synthesis methodology involved the addition of diethylamine to chlorotrifluoroethylene, a reaction that required careful control of reaction conditions and specialized equipment due to the volatile nature of the reactants.

The discovery emerged from systematic investigations into methods for introducing fluorine atoms into organic molecules, addressing the growing need for efficient fluorination strategies in pharmaceutical and agrochemical research. Early researchers recognized the potential for fluoroalkyl amino compounds to serve as versatile fluorinating agents, leading to extensive studies on their preparation and reactivity patterns. The compound was initially designated as the first organic reagent capable of effecting fluorodehydroxylation reactions, a distinction that highlighted its pioneering role in the field.

Subsequent developments in the 1960s and 1970s expanded understanding of the compound's reactivity mechanisms and broadened its synthetic applications. England and colleagues reported comprehensive studies on base-catalyzed additions to fluoro-olefins in 1960, providing broader context for the reactivity patterns observed with this compound. These investigations revealed the unique equilibrium between the amine form and fluoroiminium intermediates, explaining the compound's distinctive electrophilic behavior and its effectiveness as a fluorinating agent.

The compound's impact on synthetic methodology became increasingly apparent as researchers explored its applications in steroid chemistry, carbohydrate modifications, and heterocycle synthesis. By the 1980s and 1990s, the reagent had found widespread application in academic and industrial settings, establishing itself as a standard tool for selective fluorination reactions. The historical trajectory of this compound demonstrates the evolution from a single synthetic discovery to a fundamental component of modern organofluorine chemistry.

Nomenclature and Classification

The nomenclature of this compound reflects its complex molecular structure and historical significance within the fluoroalkyl amino reagent family. According to International Union of Pure and Applied Chemistry guidelines, the compound's systematic name is 2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine, which precisely describes the substitution pattern and functional group arrangements. This systematic nomenclature emphasizes the presence of three fluorine atoms, one chlorine atom, and the diethylamino functionality within a two-carbon framework.

The compound is widely recognized by its common name, Yarovenko reagent, honoring its discoverer and acknowledging its historical importance in organofluorine chemistry. Alternative nomenclature systems have generated additional names, including N,N-diethyl(2-chloro-1,1,2-trifluoroethyl)amine and (2-Chloro-1,1,2-trifluoroethyl)-N,N-diethylamine, all of which maintain the essential structural information while varying in organizational approach. The Yarovenko-Raksha reagent designation acknowledges both original authors and appears frequently in specialized literature.

Chemical databases and commercial suppliers employ various identifier systems to catalog this compound systematically. The Chemical Abstracts Service registry number 357-83-5 provides unambiguous identification across international databases, while the InChI Key BDZHKUAKSMWSAJ-UHFFFAOYSA-N offers a standardized digital representation of the molecular structure. European Community regulations assign the number 671-812-6 for regulatory purposes, demonstrating the compound's commercial significance and regulatory oversight requirements.

Classification within chemical taxonomy systems places this compound among the fluoroalkyl amino reagents, specifically within the subset of halogenated fluoroalkyl compounds. The presence of both chlorine and fluorine substituents creates unique electronic properties that distinguish this compound from purely fluorinated analogs. Molecular structure analysis reveals a molecular weight of 189.61 grams per mole and a molecular formula of C₆H₁₁ClF₃N, parameters that define its physical and chemical behavior characteristics.

Position within Fluoroalkyl Amino Reagents

This compound occupies a foundational position within the fluoroalkyl amino reagent family, serving as both the historical progenitor and a continuing reference standard for this important class of synthetic tools. The compound represents the first member of a series that now includes numerous related structures, each designed to address specific synthetic challenges in organofluorine chemistry. Its pioneering status has influenced the development of subsequent fluoroalkyl amino reagents, including the Ishikawa reagent and Petrov reagent, which incorporate design principles first established with Yarovenko reagent.

Within the broader fluoroalkyl amino reagent classification system, this compound falls into the category of mixed halogenated fluoroalkyl compounds. This classification distinguishes it from purely fluorinated analogs such as 1,1,2,2-tetrafluoro-N,N-dimethylethan-1-amine and N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine, which lack the chlorine substituent that contributes to Yarovenko reagent's unique reactivity profile. The presence of both chlorine and fluorine atoms creates distinctive electronic properties that influence reaction mechanisms and product selectivity patterns.

Comparative analysis of fluoroalkyl amino reagent structures reveals that this compound exhibits intermediate electrophilicity between purely fluorinated and more heavily chlorinated analogs. This positioning provides synthetic chemists with specific reactivity characteristics that complement other members of the fluoroalkyl amino reagent family. The compound's stability profile differs from newer reagents, requiring more careful storage conditions and having a shorter shelf life compared to improved formulations.

| Fluoroalkyl Amino Reagent | Structure | Year Developed | Stability | Commercial Availability |

|---|---|---|---|---|

| Yarovenko Reagent | C₆H₁₁ClF₃N | 1957 | Limited | High |

| Petrov Reagent | C₄H₈F₄N | 2001 | Good | High |

| Ishikawa Reagent | C₅H₈F₆N | 1979 | Excellent | High |

The reactivity modes characteristic of this compound have been categorized into four distinct patterns, demonstrating the compound's versatility within synthetic applications. These reactivity modes encompass fluorination reactions where no carbon atoms from the reagent are incorporated into products, acylation reactions involving single carbon incorporation, dual carbon incorporation processes, and comprehensive carbon framework incorporation reactions. This reactivity diversity positions the compound as a particularly valuable tool for synthetic chemists seeking to introduce fluorinated substituents through various mechanistic pathways.

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry extends far beyond its historical importance, encompassing fundamental contributions to synthetic methodology, mechanistic understanding, and practical applications across multiple research domains. This compound established the conceptual framework for fluoroalkyl amino reagent chemistry, demonstrating that carefully designed fluorinated amines could serve as versatile tools for introducing fluorine-containing substituents into complex organic molecules. The compound's development marked a paradigm shift from traditional fluorination methods toward more selective and mild reaction conditions.

Research applications of this compound have encompassed diverse areas of organic synthesis, including steroid chemistry, carbohydrate modifications, nucleoside analog preparation, and heterocycle synthesis. In steroid chemistry, the reagent has enabled selective fluorination of hydroxyl groups while maintaining stereochemical integrity, providing access to fluorinated steroid derivatives with enhanced biological properties. Carbohydrate chemistry applications have demonstrated the compound's ability to introduce fluorinated substituents into sugar molecules, creating modified carbohydrates with altered biological recognition properties.

The mechanistic insights gained from studying this compound reactivity have contributed significantly to understanding fluoroalkyl amino reagent behavior in general. The compound's unique equilibrium between neutral amine and fluoroiminium forms has provided fundamental insights into the electronic effects of fluorine substitution on nitrogen-containing systems. These mechanistic studies have revealed the importance of negative hyperconjugation in weakening carbon-fluorine bonds adjacent to nitrogen atoms, explaining the compound's distinctive reactivity patterns and guiding the design of improved fluoroalkyl amino reagents.

Contemporary organofluorine chemistry continues to benefit from principles established through this compound research, even as newer reagents have superseded its direct synthetic applications in many areas. The compound serves as a benchmark for evaluating the performance of newer fluoroalkyl amino reagents, providing established reactivity standards and selectivity profiles against which innovations can be measured. Educational applications of this compound remain significant, as its relatively simple structure and well-characterized reactivity make it an ideal system for teaching fundamental principles of organofluorine chemistry.

| Research Domain | Applications | Key Findings | Impact Level |

|---|---|---|---|

| Steroid Chemistry | Selective hydroxyl fluorination | Stereochemical retention | High |

| Carbohydrate Chemistry | Sugar derivative synthesis | Enhanced selectivity | Medium |

| Nucleoside Chemistry | Modified nucleoside preparation | Novel synthetic pathways | High |

| Heterocycle Synthesis | Fluorinated heterocycle formation | Mechanistic insights | Very High |

Properties

IUPAC Name |

2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClF3N/c1-3-11(4-2)6(9,10)5(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZHKUAKSMWSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276369, DTXSID20957103 | |

| Record name | (2-Chloro-1,1,2-trifluoroethyl)diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357-83-5, 114440-20-9 | |

| Record name | N,N-Diethyl(2-chloro-1,1,2-trifluoroethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloro-1,1,2-trifluoroethyl)diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 357-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common and established method for preparing (2-Chloro-1,1,2-trifluoroethyl)diethylamine involves the nucleophilic substitution of diethylamine with 2-chloro-1,1,2-trifluoroethane. This reaction is typically conducted under controlled temperature and pressure to optimize yield and minimize side reactions. The chloro group on the trifluoroethyl moiety acts as a good leaving group, facilitating the substitution by the amine nucleophile.

-

$$

\text{2-chloro-1,1,2-trifluoroethane} + \text{diethylamine} \rightarrow \text{this compound}

$$ -

- Temperature: Moderate, often controlled precisely depending on scale

- Pressure: Controlled in industrial reactors for safety and efficiency

- Solvent: Often conducted neat or in an inert solvent to avoid side reactions

This method is scalable and is used in both laboratory and industrial settings with adjustments for reactor size and process control.

Industrial Production Methods

In industrial production, the synthesis mirrors the laboratory method but involves larger reactors with stringent control of reaction parameters to ensure consistent product quality. Key aspects include:

- Use of large-scale reactors with temperature and pressure monitoring

- Continuous or batch processing depending on plant design

- Purification steps to remove unreacted amines and by-products

The industrial process aims for high purity (often >95%) and yield, with environmental and safety considerations integrated into the process design.

Alternative Synthetic Approaches

While the direct reaction of diethylamine with 2-chloro-1,1,2-trifluoroethane is predominant, research literature and patents indicate alternative methods involving fluorinated amino reagents (FARs) and related fluorinated intermediates:

Fluoroalkyl Amino Reagents (FARs): These reagents, including derivatives like 1,1,2,3,3,3-hexafluoropropyl diethylamine, are prepared by condensation reactions of perfluorinated olefins with secondary amines. These methods offer routes to related fluorinated amines with varying fluorine content and substitution patterns.

Use of Fluoroiminium Salts: Some advanced synthetic routes involve the formation of fluoroiminium intermediates that can be further reacted with nucleophiles to yield fluorinated amines with high regioselectivity and yield. These methods, while more complex, provide alternatives for tailored synthesis of fluorinated amines.

Reaction Mechanism Insights

The preparation primarily proceeds via nucleophilic substitution (S_N2 type) where the diethylamine attacks the electrophilic carbon bearing the chloro substituent on the trifluoroethyl group. The leaving group (chloride ion) departs, yielding the desired amine.

- The trifluoromethyl groups stabilize the transition state and influence the reactivity.

- The reaction conditions are optimized to favor substitution over elimination or side reactions.

Data Table: Summary of Preparation Methods

Research Findings and Applications Related to Preparation

- Studies have shown that this compound can be reacted further with various substrates such as sugars and nucleosides, indicating its utility as a reactive intermediate.

- The compound’s preparation is crucial for downstream applications in the synthesis of fluorinated pharmaceuticals and agrochemicals, where fluorine atoms impart desirable biological and chemical properties.

- Patents related to the preparation of fluorinated amines like this compound highlight the importance of precise reaction conditions, such as temperature control and reagent purity, to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,1,2-trifluoroethyl)diethylamine undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the chloro group, which is a good leaving group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Addition Reactions: The compound can also participate in addition reactions with certain reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide and potassium carbonate, as well as nucleophiles such as amines and alcohols . The reactions are typically carried out under mild to moderate temperatures and may require solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted amines .

Scientific Research Applications

Organic Synthesis

(2-Chloro-1,1,2-trifluoroethyl)diethylamine is primarily used as a mild electrophilic fluorinating agent in organic synthesis. Its ability to facilitate the nucleophilic substitution of hydroxyl groups with fluorine atoms makes it invaluable in the synthesis of fluorinated compounds. This property is particularly useful in:

- Pharmaceutical Chemistry : The compound aids in the synthesis of fluorinated drug candidates, enhancing their metabolic stability and biological activity .

- Carbohydrate Chemistry : It has been utilized to modify sugars by introducing fluorine atoms, which can alter their reactivity and properties .

Polymer-Supported Reagents

Recent studies suggest the development of polymer-supported versions of this compound to simplify handling and purification processes. These polymer-supported reagents can facilitate straightforward separation from reaction mixtures, enhancing efficiency in synthesizing fluorinated compounds.

Bioconjugation and Bioprocessing

The compound has applications in bioconjugation techniques where it can be used to modify biomolecules for various analytical and therapeutic purposes. Its role in cell culture and transfection processes has been noted, indicating its potential for use in biotechnology .

Case Study 1: Fluorination of Sugars

A study published in the Journal of Chemical Society demonstrated the reaction of this compound with O-isopropylidene sugars to yield various fluorinated sugar derivatives. The study highlighted the efficiency of this reagent in achieving high yields under mild conditions .

Case Study 2: Synthesis of Fluorinated Vitamin D Analogues

Research conducted on the synthesis of fluoro analogues of Vitamin D utilized this compound to introduce fluorine into specific positions of the vitamin structure. This modification significantly enhanced the biological activity of the resulting compounds while minimizing toxicity .

Mechanism of Action

The exact mechanism of action of (2-Chloro-1,1,2-trifluoroethyl)diethylamine is not fully understood. it is known to inhibit the production of inflammatory mediators, suggesting potential anti-inflammatory properties . The compound may act by enhancing the elimination of reaction products or by inhibiting their formation . It has also been found to enhance the effects of certain corticosteroids, such as betamethasone dipropionate .

Comparison with Similar Compounds

Similar Compounds

- N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether

- Trifluoroacetyl chloride

Uniqueness

(2-Chloro-1,1,2-trifluoroethyl)diethylamine is unique due to its specific combination of chloro and trifluoroethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of fluorinated compounds and in applications requiring specific reactivity patterns .

Biological Activity

(2-Chloro-1,1,2-trifluoroethyl)diethylamine, also known as N,N-Diethyl-2-chloro-1,1,2-trifluoroethanamine, is a fluorinated organic compound with significant applications in organic synthesis and biological research. This article delves into its biological activities, including its mechanisms of action, reactivity, and potential therapeutic applications.

The compound features a central nitrogen atom bonded to two ethyl groups and a chlorinated trifluoroethyl group. Its structure allows it to act as a mild electrophilic fluorinating agent, particularly effective in nucleophilic substitution reactions involving hydroxyl groups in various substrates such as carbohydrates and steroids.

Key Reactions:

- Fluorination of Hydroxyl Groups: The compound readily replaces hydroxyl groups with fluorine in alcohols, which is crucial for synthesizing fluorinated steroids and other biologically active compounds.

- Halogen Exchange Reactions: In the presence of lithium halides, it can facilitate the introduction of chlorine or bromine into organic molecules.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modify biological molecules through fluorination and substitution reactions. This modification can influence the pharmacological properties of the resulting compounds.

Potential Mechanisms:

- Inhibition of Inflammatory Mediators: Preliminary studies suggest that this compound may inhibit the production of inflammatory mediators such as interleukin-1 alpha (IL-1α) and tumor necrosis factor-alpha (TNF-α), indicating potential anti-inflammatory properties .

- Enzyme Interaction Studies: The compound is utilized in studying enzyme mechanisms and protein interactions due to its reactivity with various functional groups.

Case Studies

-

Synthesis of Fluorinated Steroids:

- The compound has been employed to prepare fluorinated analogs of cholesterol, which have potential applications in adrenal imaging and as PET imaging agents.

-

Modification of Nucleic Acids:

- Research has explored its use in modifying deoxynucleosides, showcasing its potential role in drug development for nucleic acid therapies.

-

Dyeing Agents:

- Beyond its biological implications, this compound is also used industrially for dyeing cotton-cellulosic fibers, demonstrating its versatility.

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C6H10ClF3N |

| Physical State | Liquid at room temperature |

| Primary Applications | Organic synthesis, fluorination of steroids |

| Biological Activity | Mechanism |

|---|---|

| Anti-inflammatory potential | Inhibits IL-1α and TNF-α production |

| Enzyme interaction | Modifies enzyme substrates |

| Fluorination | Substitutes hydroxyl groups |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-chloro-1,1,2-trifluoroethyl)diethylamine, and what experimental conditions optimize yield?

- Methodology : The compound is synthesized via fluorination reactions using N-(2-chloro-1,1,2-trifluoroethyl)diethylamine (FAR) as a key reagent. A common approach involves epoxidation of enones followed by reductive opening with lithium dimethylcuprate to introduce hydroxyl groups, which are subsequently fluorinated using FAR. Optimal conditions include anhydrous solvents (e.g., THF) and temperatures between -40°C and 25°C to minimize side reactions like elimination .

- Critical Parameters : Reaction stoichiometry (FAR in excess), pH control, and inert atmospheres (N₂/Ar) are critical for reproducibility.

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Purification : Fractional distillation under reduced pressure (e.g., 10 mmHg) is recommended due to its boiling point (38°C/10 mmHg) and density (1.190 g/cm³). Chromatography (silica gel, hexane/ethyl acetate) may resolve co-eluting byproducts .

- Validation : GC-MS, ¹⁹F NMR, and elemental analysis confirm purity. ¹H/¹³C NMR can distinguish isomers (e.g., α- vs. β-fluorinated products) .

Q. What safety protocols are essential when handling this compound?

- Hazards : The compound is corrosive (H314) and moisture-sensitive, releasing HF under hydrolysis.

- Protocols : Use PPE (nitrile gloves, face shields), work in fume hoods, and neutralize waste with calcium carbonate before disposal .

Advanced Research Questions

Q. How does the fluorination mechanism of FAR differ in stereoselective synthesis, and why do unexpected stereochemical outcomes occur?

- Mechanistic Insight : FAR facilitates nucleophilic fluorination via an SN2-like pathway, but steric hindrance at reaction sites (e.g., C11 in vitamin D3 analogues) can lead to mixed α/β-fluorination (3:1 ratio) or elimination products. Computational studies suggest transition-state geometry and solvent polarity influence selectivity .

- Contradictions : NMR data (J6-7 coupling constants) in vitamin D3 derivatives revealed no intramolecular H-bonding between C11-F and C1α-OH, contrary to initial hypotheses. This suggests alternative steric or electronic stabilization mechanisms .

Q. What strategies mitigate competing elimination pathways during fluorination with FAR?

- Optimization : Lower reaction temperatures (-78°C), bulky bases (e.g., LDA), and polar aprotic solvents (DMF) suppress elimination. Pre-complexation of hydroxyl groups with Lewis acids (e.g., BF₃) enhances fluorination efficiency .

Q. How can computational modeling predict the reactivity of this compound in complex molecular systems?

- Approach : DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, in steroid derivatives, C11 fluorination energy barriers correlate with experimental isomer ratios .

Q. What are the limitations of FAR compared to other fluorinating agents (e.g., DAST, Deoxo-Fluor) in polyfunctional molecules?

- Comparison : FAR excels in introducing fluorine to hindered alcohols but struggles with electron-deficient substrates. DAST offers broader applicability but poses explosion risks. Selectivity studies in gibberellin derivatives highlight FAR’s preference for β-fluorination in rigid systems .

Data Contradictions and Resolution

Q. Why do some studies report intramolecular H-bonding stabilization post-fluorination, while others refute it?

- Analysis : Discrepancies arise from molecular flexibility. In rigid systems (e.g., vitamin D3), steric constraints prevent H-bond formation despite fluorine’s electronegativity. In flexible amines, conformational freedom allows H-bonding, altering reactivity .

Tables for Key Experimental Data

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 38°C at 10 mmHg | |

| Density | 1.190 g/cm³ | |

| Fluorination Isomer Ratio | α:β:elimination = 3:1:1 | |

| Hazard Classification | H314 (Skin corrosion) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.